[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone
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Overview
Description
[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone: is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrazole ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled with a trifluoromethylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and pyrazole rings can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone: Similar structure but with a different position of the trifluoromethyl group.
[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(methyl)phenyl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone enhances its lipophilicity and metabolic stability, which can improve its pharmacokinetic properties compared to similar compounds. This makes it a more attractive candidate for drug development and other applications.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O3/c19-18(20,21)13-3-1-2-12(8-13)17(24)23-14(6-7-22-23)11-4-5-15-16(9-11)26-10-25-15/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLHBWBNXRQULM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NN3C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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